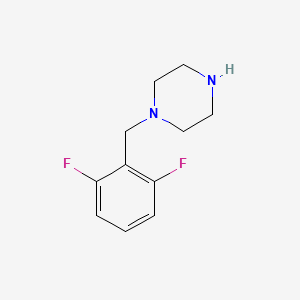

1-(2,6-Difluorobenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUMZROHXKMGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382310 | |

| Record name | 1-(2,6-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-61-5 | |

| Record name | 1-(2,6-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,6 Difluorobenzyl Piperazine and Its Analogues

General Synthetic Routes for Piperazine (B1678402) Core Functionalization

The functionalization of the piperazine ring is a cornerstone of medicinal chemistry, owing to the prevalence of this scaffold in numerous pharmaceuticals. researchgate.netencyclopedia.pubnsf.gov A common and direct approach to creating N-substituted piperazines is through the alkylation of the piperazine nitrogen atoms. However, controlling the reaction to achieve mono-alkylation instead of di-alkylation can be challenging. researchgate.net To circumvent this, one of the nitrogen atoms is often protected with a group like a tert-butoxycarbonyl (Boc) group. researchgate.net This allows for the selective alkylation of the unprotected nitrogen, followed by the removal of the protecting group to yield the mono-substituted product. researchgate.net

Another widely used method is reductive amination. nih.govyoutube.com This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the corresponding amine. youtube.comyoutube.com Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed as mild reducing agents in this process. nih.gov

Recent advancements have also focused on the C-H functionalization of the piperazine ring itself, which has traditionally been less common than N-functionalization. researchgate.netnsf.govnih.govnsf.gov These methods, which include photoredox catalysis and transition-metal-catalyzed reactions, allow for the direct introduction of substituents onto the carbon atoms of the piperazine ring, thus expanding the structural diversity of accessible analogues. researchgate.netnih.govmdpi.com

Specific Strategies for Incorporating the 2,6-Difluorobenzyl Moiety

The introduction of the 2,6-difluorobenzyl group onto the piperazine core is typically achieved through N-alkylation. A straightforward method involves the reaction of piperazine with 2,6-difluorobenzyl halide (e.g., bromide or chloride). To favor mono-alkylation, an excess of piperazine can be used. Alternatively, starting with a mono-protected piperazine, such as N-Boc-piperazine, allows for a more controlled reaction with the 2,6-difluorobenzyl halide, followed by deprotection. researchgate.net

Reductive amination also serves as a key strategy. This would involve reacting a suitable piperazine derivative with 2,6-difluorobenzaldehyde. The initial reaction forms an iminium ion, which is subsequently reduced to furnish the desired 1-(2,6-difluorobenzyl)piperazine. youtube.com

A German patent describes a process for the N-monoalkylation of piperazine by reacting a monopiperazinium salt with an aralkylating agent, such as a benzyl (B1604629) halide, in an organic or aqueous organic solvent. google.com This method is reported to produce excellent yields of N-monoalkylated piperazines, substantially free of the di-alkylated by-product. google.com

Novel Synthetic Approaches and Reaction Conditions

In the quest for more efficient and environmentally friendly synthetic methods, microwave-assisted synthesis has emerged as a powerful tool. nih.govnih.govmdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields compared to conventional heating methods. nih.govmdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various piperazine derivatives and could be adapted for the synthesis of this compound. nih.govnih.gov

Flow chemistry represents another modern approach that offers enhanced control over reaction parameters and improved safety and scalability. nih.gov Continuous flow reactors can be particularly advantageous for reactions that are difficult to control in batch, potentially offering a route to higher selectivity in the mono-alkylation of piperazine. researchgate.net

Photoredox catalysis is a rapidly developing area that enables novel transformations under mild conditions. researchgate.netnsf.govmdpi.com While often focused on C-H functionalization, these methods could potentially be adapted for N-alkylation reactions, offering alternative pathways for the synthesis of complex piperazine derivatives. researchgate.netmdpi.com

Yield Optimization and Characterization of Synthetic Intermediates

Optimizing the yield of this compound and its analogues often involves a careful selection of reaction conditions, including the solvent, base, temperature, and stoichiometry of the reactants. For instance, in N-alkylation reactions, the choice of base, such as potassium carbonate, and solvent, like acetonitrile (B52724) or ethanol, can significantly influence the reaction outcome. researchgate.net

In reductive amination, the choice of the reducing agent is crucial. While sodium borohydride (B1222165) can be used, more selective reagents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred to avoid the reduction of the starting aldehyde or ketone. youtube.com

The characterization of synthetic intermediates and the final product is essential to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

Table 1: Common Analytical Techniques for Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. 1H-NMR and 13C-NMR are routinely used. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography/Mass Spectrometry (GC/MS) is a common combination. nih.gov |

| Thin-Layer Chromatography (TLC) | Used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating, identifying, and quantifying the components in a mixture, often used to determine the purity of the final compound. nih.gov |

By carefully selecting the synthetic route and optimizing the reaction conditions, and by using a suite of analytical techniques to characterize the products, this compound and its analogues can be prepared in good yield and high purity.

Pharmacological Profiling and Biological Activities of 1 2,6 Difluorobenzyl Piperazine Derivatives

Antimicrobial Activities of 1-(2,6-Difluorobenzyl)piperazine Analogues

Derivatives of this compound have been the subject of extensive research for their potential to combat a wide array of microbial pathogens. apjhs.comwisdomlib.org The unique structural features of these compounds, particularly the presence of the difluorobenzyl and piperazine (B1678402) rings, are believed to contribute to their bioactivity. nih.govmdpi.com Modifications to this core structure have yielded analogues with significant antibacterial, antifungal, and other antimicrobial properties. researchgate.netacgpubs.org

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. researchgate.netijcmas.com Studies have shown that these compounds can exhibit significant inhibitory effects against various bacterial strains. nih.gov For instance, certain novel piperazine derivatives have demonstrated potent bactericidal activities against pathogenic strains like Shigella flexineri, Staphylococcus aureus, and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com The modification of the piperazine nucleus often leads to compounds with a broad spectrum of antibacterial action. nih.gov

Interactive Table: Antibacterial Activity of Selected Piperazine Derivatives

| Compound ID | Bacterial Strain | Activity Level | Source |

|---|---|---|---|

| RL-308 | Shigella flexineri | Potent | ijcmas.com |

| RL-308 | S. aureus | Potent | ijcmas.com |

| RL-308 | MRSA | Potent | ijcmas.com |

| RL-327 | Shigella flexineri | Effective | ijcmas.com |

| RL-327 | K. pneumoniae | Effective | ijcmas.com |

| RL-327 | E. coli | Effective | ijcmas.com |

In addition to their antibacterial properties, several this compound analogues have been investigated for their antifungal activity. researchgate.netacgpubs.orgnih.gov Research has indicated that these derivatives can be effective against various fungal pathogens. nih.gov For example, certain piperazine derivatives have shown significant activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netacgpubs.org The introduction of specific substituents onto the piperazine ring has been a strategy to enhance antifungal efficacy. nih.gov

The global health threat posed by tuberculosis has spurred the search for new and effective treatments. In this context, derivatives of this compound have been explored for their potential against Mycobacterium tuberculosis. nih.gov Research has shown that certain nitro-containing compounds, which can include piperazine moieties, are promising for tuberculosis treatment. nih.gov For instance, a series of 6-(piperazin-1-yl)phenanthridine analogues demonstrated a range of inhibitory concentrations against the H37Rv strain of M. tuberculosis, with some compounds exhibiting excellent activity. nih.gov

Helicobacter pylori is a significant pathogen associated with various gastrointestinal diseases. nih.govresearchgate.net A series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives, including those with a 2,6-difluorobenzyl group, were synthesized and evaluated for their activity against metronidazole-resistant isolates of H. pylori. nih.govresearchgate.net The results from a paper disk diffusion bioassay indicated that these compounds possess anti-H. pylori potential. nih.govresearchgate.net Specifically, derivatives bearing a 5-nitrofuran moiety generally showed more promising activity than their 5-nitrothiophene counterparts. researchgate.net

Anticancer Potential of this compound Derivatives

The structural versatility of the this compound scaffold has also made it a focal point in the development of novel anticancer agents. wisdomlib.orgnih.gov The ability of these compounds to interact with various molecular targets implicated in cancer progression has been a key area of investigation. nih.gov

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. nih.govresearchgate.net For instance, novel vindoline-piperazine conjugates, where a piperazine moiety is attached to the vindoline (B23647) scaffold, have shown significant antiproliferative activity. nih.govmdpi.com In one study, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine component was particularly effective against a breast cancer cell line (MDA-MB-468), while another with a 1-bis(4-fluorophenyl)methyl piperazine group showed high potency against a non-small cell lung cancer cell line (HOP-92). mdpi.comnih.gov Furthermore, some piperazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial signaling pathway. researchgate.net

Interactive Table: Cytotoxic Activity of Selected Vindoline-Piperazine Conjugates

| Compound ID | Cancer Cell Line | Growth Inhibition (GI50) | Source |

|---|---|---|---|

| 23 | MDA-MB-468 (Breast Cancer) | 1.00 μM | mdpi.comnih.gov |

| 25 | HOP-92 (Non-Small Cell Lung Cancer) | 1.35 μM | mdpi.comnih.gov |

Apoptosis Induction Mechanisms

Derivatives of this compound have been identified as potent inducers of apoptosis in cancer cells through caspase-dependent pathways. e-century.usresearchgate.net One such derivative, referred to as C505, has demonstrated significant efficacy in inhibiting cancer cell proliferation with a GI50 value ranging from 0.06 to 0.16 µM. e-century.usresearchgate.net The underlying mechanism involves the inhibition of multiple critical cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.usresearchgate.net

The induction of apoptosis by these compounds is a key mechanism for their cytotoxic effects. nih.gov Studies have shown that both the mitochondrial and death receptor-mediated apoptotic pathways are engaged. nih.gov The activation of the mitochondrial pathway is linked to the production of reactive oxygen species (ROS) and the cleavage of Bid by activated caspase-8. nih.gov The role of caspase-8 activation in this process is further supported by the downregulation of the cellular FLICE-inhibitory protein (c-FLIP). nih.gov

The process of apoptosis is mediated by the caspase family of cysteine proteinases. mdpi.com Apoptotic signals lead to the activation of initiator caspases (caspases 8, 9, and 10), which in turn activate effector caspases (caspases 3, 6, and 7). mdpi.com The release of mitochondrial proteins like cytochrome c into the cytosol is a critical step that triggers the formation of the apoptosome, a caspase-activating complex. nih.gov Diarylurea compounds have been shown to inhibit this process by preventing the formation of the active apoptosome complex. nih.gov

| Compound/Derivative | Mechanism of Apoptosis Induction | Affected Pathways |

| C505 (a piperazine derivative) | Caspase-dependent apoptosis. e-century.usresearchgate.net | PI3K/AKT, Src family kinases, BCR-ABL. e-century.usresearchgate.net |

| β-elemene piperazine derivatives | Mitochondrial and death receptor-mediated pathways, ROS generation, caspase-8 activation. nih.gov | c-FLIP downregulation. nih.gov |

| Diarylurea Compounds | Inhibition of apoptosome formation. nih.gov | Cytochrome c-mediated caspase activation. nih.gov |

Neuropharmacological Applications of this compound Analogues

Analogues of this compound have demonstrated significant potential in the treatment of various neurological disorders due to their interactions with key central nervous system (CNS) receptors. silae.it

Anxiolytic and Antidepressant Properties

A variety of piperazine analogues have exhibited anxiolytic-like effects, often attributed to their interaction with serotonin (B10506) receptors, particularly the 5-HT1A subtype. silae.itnih.gov For instance, trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine are known agonists at 5-HT1A receptors, which is linked to their anxiolytic properties. silae.it Some derivatives also show affinity for the melanocortin-4 receptor (MCR4), which has been implicated in anxiety disorders. silae.it

In the realm of antidepressant activity, certain arylpiperazine derivatives have shown promise. nih.govresearchgate.net Their mechanism of action appears to be mediated by the serotonergic system, with a notable interaction with 5-HT1A receptors. nih.gov For example, the antidepressant-like effects of some compounds were reversed by pretreatment with a selective 5-HT1A antagonist, WAY 100635. nih.govnih.gov Furthermore, repeated treatment with a piperazine derivative, LQFM212, was found to increase hippocampal levels of brain-derived neurotrophic factor (BDNF), suggesting another pathway for its antidepressant-like effects. nih.gov

| Compound/Derivative Class | Observed Effect | Proposed Mechanism |

| Trifluoromethylphenylpiperazine (TFMMPP), m-chlorophenylpiperazine | Anxiolytic. silae.it | 5-HT1A receptor agonism. silae.it |

| Mono piperazine derivatives | Anxiolytic. silae.it | Melanocortin-4 receptor (MCR4) antagonism. silae.it |

| Arylpiperazine derivatives | Antidepressant-like. nih.govresearchgate.net | Interaction with 5-HT1A receptors. nih.gov |

| LQFM212 | Antidepressant-like. nih.gov | Involvement of the monoaminergic pathway and increased BDNF levels. nih.gov |

Antipsychotic Activity

Piperazine derivatives are a significant class of compounds being explored for the development of novel antipsychotic agents. nih.gov The therapeutic action of many current antipsychotics, both typical and atypical, involves the modulation of dopamine (B1211576) and serotonin receptors. nih.gov Piperazine derivatives have shown promising activity at these receptors, and the attachment of various heterocyclic groups to the piperazine ring can potentiate this antipsychotic activity. nih.gov

The dopamine D2 receptor is a primary target for many antipsychotic drugs. drugbank.comselleckchem.com Several piperazine-containing compounds, such as those in the phenothiazine (B1677639) class, function as D2 receptor antagonists. drugbank.com The affinity for D2 receptors is a key characteristic of many antipsychotic agents, and modifications to the piperazine structure can influence this binding. nih.gov

Central Nervous System Receptor Interactions

The neuropharmacological effects of this compound analogues are largely determined by their interactions with a range of CNS receptors. These compounds often exhibit affinity for both serotonin and dopamine receptors, contributing to their diverse activities. silae.itresearchgate.net

Specifically, many derivatives show high affinity for serotonin 5-HT1A receptors, often acting as partial agonists. nih.gov This interaction is strongly correlated with their anxiolytic activity. nih.gov Some of these compounds are also capable of blocking D2-dopamine receptors, which is associated with their antidepressant-like effects observed in preclinical models like the forced swimming test. nih.gov

The binding affinity for various receptor subtypes can be modulated by structural modifications. For example, certain 1,3,5-triazine-methylpiperazine derivatives have shown very high affinity for the 5-HT6 receptor while maintaining selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7b) and dopamine (D2L) receptors. researchgate.net Similarly, N-phenylpiperazine analogs can be designed to selectively target the D3 dopamine receptor over the D2 subtype. nih.gov This selectivity is crucial for developing therapies with improved side-effect profiles. nih.gov

| Receptor Target | Interaction/Activity | Therapeutic Implication |

| 5-HT1A Serotonin Receptor | Partial agonism. nih.gov | Anxiolytic effects. silae.itnih.gov |

| D2 Dopamine Receptor | Antagonism/Blockade. nih.gov | Antipsychotic and antidepressant-like effects. nih.govnih.gov |

| 5-HT6 Serotonin Receptor | High affinity and selectivity. researchgate.net | Potential for innovative treatment of cognitive impairment. researchgate.net |

| D3 Dopamine Receptor | Selective binding. nih.gov | Potential for treating conditions like Parkinson's disease-related dyskinesia. nih.gov |

Antiviral Activities, with Emphasis on HIV-1 Reverse Transcriptase Inhibition

Derivatives of this compound have also been investigated for their antiviral properties, with a particular focus on their ability to inhibit the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.govnih.gov HIV-1 RT is a crucial enzyme for the replication of the virus, making it a prime target for antiretroviral drugs. scispace.com

Several non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a piperazine moiety have been developed. nih.govnih.gov These compounds bind to an allosteric site on the RT enzyme, leading to the inhibition of its DNA polymerase activity. scispace.com For example, diarylpyrimidine-based NNRTIs incorporating a piperazine sulfonyl group have been designed to enhance interactions with the enzyme's backbone, thereby improving their potency against both wild-type and drug-resistant HIV-1 strains. nih.gov

The development of new NNRTIs is driven by the need to overcome the rapid emergence of drug-resistant viral strains. nih.gov Fragment-based drug discovery approaches have been employed to optimize hit compounds that bind to novel sites on the RT enzyme. mdpi.com This has led to the identification of derivatives with improved inhibitory activity against resistant mutants. mdpi.com Additionally, some piperazine derivatives have been found to inhibit both the DNA polymerase and the ribonuclease H (RNase H) activities of RT, representing a new class of multifunctional inhibitors. mdpi.com

Exploration of Other Biological Activities

Beyond their well-documented neuropharmacological and antiviral applications, derivatives of this compound have been explored for a range of other biological activities. These include antimicrobial and antifungal properties. researchgate.net Substituted piperazine derivatives have been synthesized and screened against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger, with many compounds showing significant activity. researchgate.net

Furthermore, certain piperazine derivatives have demonstrated antioxidant activity. nih.gov A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were found to protect cells from oxidative damage induced by hydrogen peroxide. nih.gov The mechanism of this protective effect involves a decrease in ROS production and the stabilization of mitochondrial membrane potential. nih.gov

The versatility of the piperazine scaffold is also evident in its use in the development of agents targeting other diseases. For instance, piperazine derivatives have been investigated for their potential in treating Chikungunya virus by targeting the hydrophobic pocket of the viral capsid protein. nih.gov

Anti-inflammatory Investigations

The piperazine scaffold is a common feature in many compounds with a wide range of pharmacological activities, including anti-inflammatory effects. nih.govresearchgate.net Research into various piperazine derivatives has shown their potential to mitigate inflammatory responses. For instance, studies on novel piperazine derivatives have demonstrated their ability to inhibit the production of inflammatory mediators such as nitrite (B80452) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov

One study highlighted that piperazine-based compounds can reduce edema formation in preclinical models. nih.gov Specifically, certain novel piperazine compounds, designated as PD-1 and PD-2, showed a dose-dependent inhibition of nitrite production and TNF-α generation. nih.gov Another derivative, known as LQFM182, was found to reduce cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov

However, a comprehensive review of the scientific literature did not yield specific studies or data on the anti-inflammatory investigations of derivatives of this compound. While the broader class of piperazine derivatives has shown promise in anti-inflammatory research, the specific contributions of the 1-(2,6-difluorobenzyl) moiety to this activity remain uninvestigated in the available literature.

Plant Activator Properties

In the realm of agricultural science, derivatives of this compound have been investigated for their properties as plant activators. These substances can induce a state of heightened defense readiness in plants, known as systemic acquired resistance (SAR), which helps them resist infections from pathogens like viruses.

A study on novel trifluoromethylpyridine piperazine derivatives explored their potential to protect plants from tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.govnih.gov In this research, a series of compounds were synthesized, including a derivative where the substituent R was a 2,6-difluorobenzyl group (designated as compound A1). nih.govnih.gov

The research findings indicated that several of these piperazine derivatives exhibited significant antiviral activity. For instance, compound A16 demonstrated potent protective activity against TMV, with an EC50 of 18.4 μg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 50.2 μg/mL). nih.govnih.gov

The mechanism of action for these compounds involves the enhancement of the plant's own defense systems. It was observed that treatment with compound A16 led to an increase in the activities of key defense enzymes, including superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). nih.govnih.gov These enzymes play a crucial role in the phenylpropanoid biosynthesis pathway, which is a major route for the production of defense-related compounds in plants. nih.govnih.gov

The activation of this pathway strengthens the plant's cell walls and produces antimicrobial compounds, thereby bolstering its resistance to viral infections. nih.govnih.gov The study provides strong evidence that this compound derivatives can function as effective plant activators, offering a promising avenue for the development of new antiviral agents in agriculture. nih.govnih.gov

Interactive Data Table: Antiviral Activity of Piperazine Derivatives

| Compound | Protective Activity against TMV (EC50 in μg/mL) | Protective Activity against CMV (EC50 in μg/mL) |

| A16 | 18.4 | 347.8 |

| Ningnanmycin | 50.2 | 359.6 |

Interactive Data Table: Effect of Compound A16 on Defense Enzyme Activities in Tobacco Leaves

| Treatment | SOD Activity (units/g) | PPO Activity (units/g) | PAL Activity (units/g) |

| A16 + TMV | Peak at day 3 | Peak at 200 on day 3 | Increased activity |

| NNM + TMV | Lower than A16 + TMV | 3.13 times lower than A16 + TMV at peak | Lower than A16 + TMV |

| CK + TMV | Lower than A16 + TMV | 2.63 times lower than A16 + TMV at peak | Lower than A16 + TMV |

| CK | Lower than A16 + TMV | 2.35 times lower than A16 + TMV at peak | Lower than A16 + TMV |

Note: SOD = Superoxide Dismutase, PPO = Polyphenol Oxidase, PAL = Phenylalanine Ammonia-lyase, NNM = Ningnanmycin, CK = Control.

Mechanistic Elucidation and Molecular Target Identification

Interactions with Specific Receptor Subtypes

The interaction of 1-(2,6-difluorobenzyl)piperazine and its derivatives with various G-protein coupled receptors (GPCRs) is a primary focus of research. These interactions are fundamental to their potential pharmacological effects.

The arylpiperazine moiety is a well-established pharmacophore for serotonin (B10506) (5-HT) receptors. nih.govsemanticscholar.org Derivatives of this class often exhibit high affinity for both 5-HT1A and 5-HT2A receptor subtypes, which are crucial targets in the treatment of psychiatric disorders. mdpi.comnih.gov

Research into 1-aryl-4-alkylpiperazines has demonstrated that these compounds can possess high affinity and selectivity for 5-HT1A receptors, with some derivatives showing IC50 values as low as 0.3 nM. nih.gov The nature of the substituent on the aryl ring significantly influences binding affinity. nih.gov For instance, studies on multi-target ligands have explored piperazine (B1678402) derivatives for their activity on D2, 5-HT1A, and 5-HT2A receptors, highlighting the scaffold's versatility. nih.gov

The 5-HT2A receptor, a G-protein coupled receptor, is a primary target for many arylpiperazine derivatives, which often act as antagonists. mdpi.comwikipedia.org The interaction is typically characterized by binding within a pocket defined by hydrophobic residues and key hydrogen bonds. mdpi.com While some arylpiperazines like m-chlorophenylpiperazine (mCPP) and m-trifluoromethylphenylpiperazine (TFMPP) act as partial agonists at 5-HT2A receptors, the specific functional activity of this compound requires direct investigation. nih.gov The affinity of various 1-phenylpiperazinylpropyl derivatives for 5-HT1A receptors can be significant (Ki = 8-50 nM), whereas their affinity for 5-HT2A receptors may be lower. nih.gov

| Compound Class | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| 1-Aryl-4-alkylpiperazines | 5-HT1A | High affinity (IC50 as low as 0.3 nM) | nih.gov |

| 1-Phenylpiperazinylpropyl derivatives | 5-HT1A | Distinct affinity (Ki = 8-50 nM) | nih.gov |

| 1-Phenylpiperazinylpropyl derivatives | 5-HT2A | Insignificant affinity (Ki = 115-550 nM) | nih.gov |

| m-CPP and TFMPP | 5-HT2A | Partial Agonists | nih.gov |

The piperazine scaffold is also integral to the design of ligands for dopamine (B1211576) receptors, particularly the D4 subtype. nih.govunicam.it The D4 receptor is a member of the D2-like family of GPCRs and is implicated in various neurological processes. nih.govnih.govelifesciences.org

Research has focused on developing selective D4 receptor antagonists for potential therapeutic applications. nih.gov Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on the benzyl (B1604629) ring are critical for activity. For example, in a series of quinolinonyl diketo acid derivatives, substitution at the N1 position of the quinolone with a 2,6-dichlorobenzyl group was found to be favorable for RNase H inhibitory activity, which is a domain of the HIV-1 reverse transcriptase. nih.gov This highlights the importance of the 2,6-disubstitution pattern on the benzyl ring for molecular recognition at certain binding sites.

Specifically, 1,4-disubstituted piperazine compounds are a common characteristic of many highly selective D4 receptor ligands. elifesciences.org The binding of these ligands often involves the formation of a hydrogen bond between a proton-titratable amine in the piperazine core and an acidic residue (like aspartic acid) in the receptor's binding pocket. elifesciences.org The discovery of piperazine-based D4 receptor antagonists with high affinity and selectivity underscores the potential of the this compound structure as a key element for such activity. nih.govunicam.it

| Compound Class/Lead Compound | Receptor Target | Observed Activity/Significance | Reference |

|---|---|---|---|

| 1,4-Disubstituted Piperazines | Dopamine D4 | Common feature of highly selective ligands | elifesciences.org |

| Piperazine Derivatives | Dopamine D4 | Potent and selective antagonists discovered | nih.govunicam.it |

| Quinolonyl DKA with 2,6-dichlorobenzyl | (HIV-1 RNase H) | Favorable for inhibitory activity, indicating importance of 2,6-substitution | nih.gov |

The previously mentioned serotonin and dopamine receptors are all members of the large G-protein coupled receptor (GPCR) superfamily. mdpi.comnih.govwikipedia.orgelifesciences.org These receptors play a crucial role in transducing extracellular signals into intracellular responses. nih.gov The interaction of this compound derivatives with these receptors classifies them as GPCR-active ligands.

The signaling pathways activated by these receptors are diverse. For instance, 5-HT2A receptors are coupled to the Gq/G11 signaling pathway, which activates phospholipase C. wikipedia.org In contrast, the D2-like dopamine receptors, including D4, typically couple to Gi/o proteins, which inhibit adenylyl cyclase activity and downregulate intracellular cAMP levels. elifesciences.org The ability of arylpiperazine-containing molecules to act as antagonists, partial agonists, or biased ligands at these GPCRs demonstrates the nuanced interactions governed by their specific chemical structures. nih.govunicam.it

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is another GPCR that has been identified as a target for N-aryl piperazine compounds. nih.gov These compounds can act as positive allosteric modulators (PAMs), which enhance the receptor's response to its endogenous ligand, glutamate. nih.govnih.gov

For example, the N-aryl piperazine derivative 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE) is a known mGlu5 PAM. nih.gov This compound shares a difluorophenylpiperazine feature, suggesting that this chemical class has the potential for mGlu5 modulation. These PAMs induce a leftward shift in the glutamate concentration-response curve for intracellular calcium mobilization. nih.gov While specific studies on this compound itself as an mGlu5 modulator are not detailed in the provided research, the activity of structurally related compounds indicates a potential area for investigation.

Enzyme Inhibition Profiles

Beyond receptor modulation, the this compound scaffold has been incorporated into molecules designed to inhibit specific enzymes.

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication and a key target for antiretroviral drugs. nih.gov This enzyme has both a DNA polymerase and an RNase H domain, both of which are viable targets for inhibition. nih.gov

Structure-activity relationship studies of a series of quinolinonyl diketo acid derivatives, which incorporate a piperazine moiety, have provided insights into potential HIV-1 RT inhibition. These studies revealed that substitution on the quinolone nitrogen with a benzyl group influences inhibitory activity. Specifically, a derivative with a 2,6-dichlorobenzyl group showed favorable inhibitory activity against the RNase H component of HIV-1 RT. nih.gov This finding suggests that the 2,6-disubstituted benzylpiperazine moiety is a key structural feature for this enzymatic inhibition. The analogous this compound could therefore be a valuable component in the design of novel HIV-1 RT inhibitors targeting the RNase H active site.

MurB Enzyme Inhibition

The Mur enzymes are crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, making them attractive targets for the development of new antibiotics. nih.gov Specifically, MurB (UDP-N-acetylenolpyruvylglucosamine reductase) is an essential enzyme in this pathway. While various compounds have been investigated as potential inhibitors of the Mur enzymes, including 4-thiazolidinone (B1220212) compounds designed as MurB inhibitors, there is currently no specific research data available that demonstrates the inhibition of the MurB enzyme by this compound. nih.gov Further studies are required to ascertain any potential inhibitory activity of this specific piperazine derivative against MurB.

Oxidoreductase Inhibition

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule to another. One important member of this class is the mitochondrial NADH-ubiquinone oxidoreductase (Complex I), a key player in cellular respiration. Research has shown that a series of synthesized piperazine derivatives can act as potent inhibitors of bovine heart mitochondrial complex I, with some exhibiting inhibitory effects at nanomolar concentrations. nih.gov The inhibitory action of these piperazine derivatives was found to be influenced by the hydrophobicity of their side chains. nih.gov However, the specific inhibitory potential and mechanism of this compound against any oxidoreductase, including mitochondrial Complex I, have not been reported in the currently available scientific literature.

Matrix Metalloproteinase-3 (MMP-3) Enzyme Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-3, in particular, is implicated in various pathological processes. While a wide range of MMP inhibitors have been developed, there is no specific data from inhibitor assays or other studies indicating that this compound acts as an inhibitor of the MMP-3 enzyme. bioassaysys.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. core.ac.uk Various classes of compounds, including those containing a piperazine scaffold, have been investigated as CA inhibitors. nih.gov Despite the exploration of piperazine derivatives in this context, there are no specific kinetic data or inhibition studies available that characterize the interaction between this compound and any of the carbonic anhydrase isoforms.

Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme in DNA replication and transcription, making it a target for anticancer drugs. juniperpublishers.com Certain bis(2,6-dioxopiperazine) derivatives have been identified as inhibitors of mammalian topoisomerase II. nih.gov These compounds, such as ICRF-193, act by a mechanism distinct from other topoisomerase II-targeting agents. nih.govnih.gov However, there is a lack of research findings to suggest that this compound possesses inhibitory activity against topoisomerase II.

Enoyl-ACP Reductase Inhibition

The enoyl-acyl carrier protein (ACP) reductase, particularly the InhA enzyme in Mycobacterium tuberculosis, is a key component of the bacterial type II fatty acid biosynthesis (FASII) pathway and a validated target for antibacterial drugs. nih.gov Research into inhibitors of this enzyme has identified various scaffolds that can effectively block its activity. nih.govnih.gov Notably, piperazine-containing structures, such as piperazine indoleformamides, have been described as a class of InhA inhibitors. nih.gov Additionally, other reports suggest that piperazine moieties are a feature of compounds with potential inhibitory effects on enoyl-ACP reductase. mdpi.com

A virtual screening study aimed at identifying new inhibitors of enoyl-ACP reductase from M. tuberculosis utilized a database of compounds to find potential drug-like molecules. physchemres.org While this highlights the interest in diverse chemical structures for inhibiting this enzyme, specific inhibitory data, such as IC50 or Ki values for this compound against enoyl-ACP reductase, are not available in the reviewed literature.

Table 1: Enoyl-ACP Reductase Inhibitor Scaffolds

| Inhibitor Scaffold Class | Target Enzyme | Reference |

| Diaryl ethers | InhA | nih.gov |

| Pyrrolidine carboxamides | InhA | nih.gov |

| Piperazine indoleformamides | InhA | nih.gov |

| Pyrazoles | InhA | nih.gov |

| Arylamides | InhA | nih.gov |

| Fatty acids | InhA | nih.gov |

| Imidazopiperidines | InhA | nih.gov |

| Thiopyridines | E. coli ENR | nih.gov |

This table lists general classes of inhibitors and does not imply that this compound belongs to or has been tested within these classes.

Signaling Pathway Modulation

Cellular signaling pathways are complex networks that regulate fundamental cellular activities. The modulation of these pathways by small molecules is a key area of pharmacological research.

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Studies have shown that certain piperazine-containing compounds can potently activate the MAPK signaling pathway. For example, the D3 dopamine receptor agonist D-264, which has a piperazine moiety, was found to stimulate MAPK signaling. nih.gov

The PI3K/Akt/mTOR pathway is another central signaling route that governs cell growth, metabolism, and survival. mdpi.comyoutube.com The activation of this pathway is a multi-step process initiated by the activation of phosphoinositide 3-kinases (PI3K). mdpi.com While numerous inhibitors targeting this pathway have been developed, some incorporating pyrimidine (B1678525) derivatives, there is no direct evidence to suggest that this compound modulates the PI3K/Akt/mTOR pathway. nih.gov

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in the inflammatory response. medchemexpress.com The inhibition of this pathway is a target for anti-inflammatory and anti-cancer therapies. Research has indicated that novel piperazine compounds have the potential to suppress the translocation of NF-κB to the nucleus, thereby inhibiting its activity. nih.gov For instance, certain piperazine-pyrimidine derivatives have been developed as NF-κB inhibitors. nih.gov However, specific studies detailing the effect of this compound on the NF-κB, MAPK, or PI3K/Akt signaling pathways are currently not documented in the scientific literature.

Structure Activity Relationship Sar Studies of 1 2,6 Difluorobenzyl Piperazine Derivatives

Influence of Substitutions on the Piperazine (B1678402) Ring

The piperazine ring is a cornerstone of many biologically active compounds, largely due to its unique structural and physicochemical properties. nih.gov This six-membered heterocycle, with two nitrogen atoms at opposing positions, provides a rigid scaffold that can be readily modified. nih.govnih.gov These nitrogen atoms are key sites for substitution, allowing for the creation of a diverse array of derivatives with modulated pharmacological profiles. nih.gov The basicity and solubility conferred by the piperazine moiety often enhance a molecule's pharmacokinetic properties. researchgate.net

Substitutions on the second nitrogen (N4) of the piperazine ring in 1-(2,6-difluorobenzyl)piperazine derivatives are crucial in determining the compound's interaction with biological targets. The nature of the substituent—whether it is bulky, electron-donating, or electron-withdrawing—can significantly alter affinity and selectivity. For instance, in a series of related piperazine compounds, replacing the piperazine ring with a more flexible diamine structure led to a shift in selectivity from the dopamine (B1211576) transporter to the norepinephrine (B1679862) transporter. nih.gov The introduction of a carbonyl group adjacent to the piperazine nitrogen was found to be detrimental to activity, indicating that the basicity of the nitrogen is important for interaction with the target. nih.gov

The ability to form hydrogen bonds and participate in ionic interactions is another key feature of the piperazine ring, contributing to its role as a "privileged structure" in medicinal chemistry. researchgate.net Modifications at the piperazine nitrogens can fine-tune these interactions, thereby optimizing the biological response.

Table 1: General Influence of N4-Piperazine Substitutions on Bioactivity

| Substituent Type | General Impact on Bioactivity | Rationale |

| Small Alkyl Groups | Often maintains or slightly modifies activity. | Can enhance lipophilicity without causing significant steric hindrance. |

| Aromatic/Heteroaromatic Rings | Can significantly increase potency and introduce selectivity. | Allows for additional π-π stacking or hydrophobic interactions with the target protein. |

| Bulky/Long-Chain Groups | May decrease activity. | Can cause steric clashes within the binding pocket of the target. |

| Groups with H-bond Donors/Acceptors | Can enhance binding affinity. | Forms additional hydrogen bonds with amino acid residues in the target protein. |

Note: The specific effects can vary greatly depending on the biological target.

Impact of Modifications on the 2,6-Difluorobenzyl Moiety

The 2,6-difluorobenzyl group is a critical pharmacophoric element in this class of compounds. The fluorine atoms at the ortho positions of the benzyl (B1604629) ring play a significant role in modulating the molecule's properties and its interaction with biological targets. In a study of related ursolic acid derivatives, it was found that a 4-fluorobenzyl group, in conjunction with a piperazine moiety, was a crucial determinant for anticancer activity. nih.gov

The presence and position of halogen atoms on the benzyl ring are particularly significant for biological activity. In a direct analogue, 1-(2,6-dichlorobenzyl)piperazine, the chlorine atoms at the 2 and 6 positions are noted for their importance to its antimicrobial and anti-inflammatory effects. These electron-withdrawing groups can influence the electronic properties of the entire molecule and can also form specific halogen bonds with the target protein, thereby enhancing binding affinity.

Modifying the substitution pattern on the benzyl ring provides a clear strategy for optimizing activity. For example, moving the fluorine atoms to other positions or replacing them with other substituents would be expected to have a profound impact on the compound's biological profile.

Table 2: Bioactivity of Related Piperazine Derivatives with Modified Benzyl Moieties

| Compound | Benzyl Moiety Substitution | Target/Activity | Key Finding |

| Analog A | 4-Fluorobenzyl | Anticancer | The 4-fluorobenzyl group was identified as a key functional group for activity. nih.gov |

| Analog B | 2,6-Dichlorobenzyl | Antimicrobial/Anti-inflammatory | The presence of chlorine atoms at positions 2 and 6 was significant for biological activity. |

| Analog C | Unsubstituted Benzyl | Dopamine Transporter Inhibition | Serves as a baseline for comparing the effects of substitutions. |

| Analog D | 3,4-Difluorophenyl | Antipsychotic activity | A difluorophenyl group was part of a novel compound acting as a multi-receptor antagonist. nih.gov |

Role of Linker Structures in Bioactivity

The rigidity of the piperazine ring can be advantageous, helping to reduce the entropic penalty upon binding to a target. nih.gov Research on 2-benzoylbenzofuran derivatives, which utilize a piperazine linker, has shown that the substituents attached to the other end of the piperazine dramatically influence anticancer activity. nih.gov For instance, derivatives with tertiary amine functionalities exhibited better cytotoxic activity, and electron-donating substituents on the terminal phenyl ring were found to enhance potency. nih.gov

Furthermore, in the context of Proteolysis Targeting Chimeras (PROTACs), piperazine-containing linkers are widely used. nih.gov The chemical groups surrounding the piperazine in the linker can significantly affect its pKa, which in turn influences the molecule's solubility and cell permeability. nih.gov The length and composition of the linker are critical for achieving the correct orientation to induce the desired biological effect. nih.gov

Table 3: Effect of Linker Modification in 2-Benzoylbenzofuran Derivatives with a Piperazine Linker

| Linker-Connected Moiety (at N4 of Piperazine) | Resulting Bioactivity (Anticancer) | Reference |

| Tertiary Amine Derivatives | Exhibited better cytotoxic activity. | nih.gov |

| Electron-Donating Substituents on Terminal Phenyl Ring | Contributed to potent anticancer activities. | nih.gov |

| Apoptosis Analysis of Compound 18 | Significantly induced apoptosis in A549 cells. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For piperazine derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their bioactivity. mdpi.comnih.gov

In a QSAR study of piperazine-based mTORC1 inhibitors, several molecular descriptors were found to be significantly correlated with the inhibitory activity. mdpi.com These included electronic properties like the energy of the lowest unoccupied molecular orbital (E-LUMO) and the electrophilicity index, as well as physicochemical properties such as molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (TPSA). mdpi.com Such models, often built using methods like Multiple Linear Regression (MLR), allow researchers to predict the activity of new, unsynthesized compounds. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to piperazine derivatives. nih.gov These models consider the three-dimensional structure of the molecules and analyze how steric and electrostatic fields correlate with biological effects. nih.gov For a series of piperazine derivatives with antihistamine and antibradykinin effects, CoMFA studies revealed that electrostatic and steric factors were the primary determinants of their antagonistic activity. nih.gov These computational insights provide a rational basis for designing more potent and selective derivatives.

Table 4: Key Descriptors from a QSAR Study on Piperazine-Based mTORC1 Inhibitors

| Descriptor Type | Specific Descriptor | Correlation with Bioactivity | Reference |

| Electronic | E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | Significant | mdpi.com |

| Electronic | Electrophilicity Index (ω) | Significant | mdpi.com |

| Physicochemical | Molar Refractivity (MR) | Significant | mdpi.com |

| Physicochemical | Aqueous Solubility (LogS) | Significant | mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | Significant | mdpi.com |

| Physicochemical | Refractive Index (n) | Significant | mdpi.com |

Computational and in Silico Approaches in the Study of 1 2,6 Difluorobenzyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.orgresearchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. jetir.orgresearchgate.net This information is critical for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.

For the benzylpiperazine scaffold, molecular docking has been instrumental in elucidating interactions with various central nervous system (CNS) targets, particularly sigma receptors (σR). The arylpiperazine moiety is recognized as a key pharmacophoric element for agents active at dopaminergic, adrenergic, and serotonergic receptors. jetir.org Studies on a range of piperidine (B6355638) and piperazine-based compounds have explored their affinity for σ1 and σ2 receptors. nih.gov For instance, docking studies on a series of N,N'-disubstituted piperazines helped to rationalize their binding affinities, which were determined through radioligand binding assays. nih.gov

In a representative study, a series of piperidine/piperazine-based compounds were screened for sigma receptor affinity. nih.gov Molecular docking was performed on the most promising ligands against a model of the σ1 receptor to understand their binding mode. The results revealed key interactions, such as those with specific amino acid residues, that stabilize the ligand-receptor complex. For example, the protonated amine of the piperazine (B1678402) ring is often crucial for interaction with the receptor. nih.gov Although data for 1-(2,6-difluorobenzyl)piperazine is not specified, its structural similarity suggests it would likely engage in similar interactions within the σ1 receptor binding pocket, with the difluorobenzyl group occupying a hydrophobic region. The fluorine atoms could also participate in specific interactions, potentially enhancing binding affinity or selectivity.

| Compound | Target Protein | Binding Affinity (Ki) | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor (S1R) | 3.2 nM | Not Specified | nih.gov |

| Haloperidol (Reference) | Sigma-1 Receptor (S1R) | 2.6 nM | Not Specified | nih.gov |

| Compound 2 (4-hydroxylphenyl analog of Compound 1) | Sigma-1 Receptor (S1R) | 24 nM | Not Specified | nih.gov |

| Phenyl piperazine derivatives | Human Monoamine Oxidase A (hMAO-A) | -9.9 kcal/mol (VSM 2) | Not Specified | cuestionesdefisioterapia.com |

| 1-(1,4-benzodioxane-2-carbonyl) piperazine (K) | Acetylcholinesterase (AChE) | -7.9 kcal/mol | TYR70, ASP72, TYR121, TRP279, PHE330 | nih.govresearchgate.net |

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful method in computational drug design used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. nih.govresearchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. A validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify new molecules with potential activity. researchgate.net

For classes of compounds like benzylpiperazines, which are known to interact with multiple CNS targets, pharmacophore models can help delineate the features required for affinity and selectivity. A study on sigma 1 specific ligands, including molecules with similar structural elements to benzylpiperazines like haloperidol, developed a 5-point pharmacophore model. nih.gov This model included two hydrophobic features (R1, R2) on the aromatic ring, a hydrogen bond feature (R3) near the basic nitrogen atom, the nitrogen atom itself (N), and a carbon centroid. nih.gov Such a model can be used to design new sigma 1 ligands with high potency and selectivity. nih.gov

The versatile structure of the piperazine ring, with its two nitrogen atoms, structural rigidity, and potential for hydrogen bonding, makes it an excellent scaffold for designing CNS-active agents. researchgate.net For this compound, a pharmacophore model would likely include a hydrophobic feature corresponding to the difluorobenzyl ring and a positive ionizable feature for the piperazine nitrogen. The specific placement and electronic influence of the fluorine atoms would be critical in defining a more refined model for this particular substitution pattern.

| Target Class | Key Pharmacophoric Features | Reference |

|---|---|---|

| Sigma-1 Receptor Ligands | 5-point model: 2 hydrophobic sites, 1 hydrogen bond site, 1 nitrogen atom, 1 carbon centroid. | nih.gov |

| CNS-Active Agents (general) | Arylpiperazine moiety serves as a key pharmacophoric fragment for dopaminergic, adrenergic, and serotonergic activity. Features include aromatic rings, hydrogen bond acceptors/donors. | jetir.orgresearchgate.net |

Molecular Dynamics Studies of Conformational Changes and Binding

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, observe how the protein conformation changes upon ligand binding, and analyze the dynamics of key interactions predicted by molecular docking. nih.govacs.org

While no specific MD simulation studies have been published for this compound, research on related ligands provides insight into the methodology. For example, a computational study on a potent sigma-1 receptor agonist (Compound 1, a piperazine derivative) used MD simulations to analyze the stability of the docked pose. nih.gov The simulations, run over a period of time (e.g., 100 ns), can confirm if the ligand remains stably bound within the active site and if the key hydrogen bonds and hydrophobic interactions are maintained. acs.org Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time indicates the stability of the complex. acs.org

For a compound like this compound, MD simulations could reveal the dynamic behavior of the difluorobenzyl group within the binding pocket and the conformational flexibility of the piperazine ring. This would provide a more realistic and dynamic picture of the binding event than the static image provided by molecular docking alone. nih.gov

| Compound/System | Key Findings from MD Simulation | Reference |

|---|---|---|

| Sigma-1 Receptor Agonist (Compound 1) in complex with S1R | MD simulations were used to confirm the stability of the binding pose obtained from docking and to identify crucial interacting amino acid residues. | nih.gov |

| Piperazine and Piperidine Derivatives with Histamine H3/Sigma-1 Receptors | The stability of compounds in the binding pocket during MD was analyzed in relation to their affinities. The interaction frequency between the compounds and each amino acid was correlated with affinity. | acs.org |

| Neolignans with Trypanosoma cruzi enzymes | MD simulations assessed the flexibility and stability of the enzyme-ligand interactions in the presence of solvent, ions, pressure, and temperature. | scielo.br |

Virtual Screening for Novel Active Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. u-strasbg.frresearchgate.net VS can be either ligand-based, using a known active molecule or a pharmacophore model as a template, or structure-based, which involves docking a library of compounds into the target's binding site. u-strasbg.fr

The benzylpiperazine scaffold is an attractive starting point for virtual screening campaigns aimed at discovering new CNS-active compounds. A virtual screen could be designed using this compound as the query molecule. A 2D or 3D similarity search would identify molecules in a large database (such as those from ChemBridge or DrugBank) that have similar structural or electronic features. researchgate.net

Alternatively, a structure-based virtual screen could be performed by docking a large library of compounds into the binding site of a relevant target, such as the sigma-1 receptor. nih.gov The resulting hits would be ranked based on their predicted binding affinity (docking score), and the top-ranked compounds would be selected for experimental testing. This approach has been successfully used to identify novel piperazine derivatives as inhibitors of targets like human acetylcholinesterase. nih.govresearchgate.net Such a screening campaign could identify novel analogues with improved potency, selectivity, or pharmacokinetic properties compared to the initial query compound.

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Analysis

In the case of substituted piperazines like 1,4-dibenzylpiperazine, the crystal structure confirms the chair conformation of the piperazine (B1678402) core. researchgate.net The analysis of other complex piperazine-containing crystals also shows this to be the preferred arrangement. researchgate.net While specific crystallographic data for 1-(2,6-Difluorobenzyl)piperazine is not publicly available in the reviewed literature, it is anticipated that its piperazine ring would also exhibit a chair conformation. The bulky 2,6-difluorobenzyl group would likely occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the piperazine ring. The technique involves carefully growing a single crystal of the compound, which is then mounted on a diffractometer and irradiated with X-rays. ncl.ac.uk The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. ucl.ac.uk

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the 2,6-difluorobenzyl group and the piperazine ring.

Aromatic Protons: The protons on the difluorophenyl ring are expected to appear in the aromatic region (typically δ 6.8–7.5 ppm). Due to the symmetrical substitution pattern, two distinct signals would be anticipated: a triplet for the proton at the 4-position and a doublet or triplet for the protons at the 3- and 5-positions, with coupling to the adjacent fluorine atoms.

Benzyl (B1604629) Protons: A singlet is expected for the two benzylic protons (Ar-CH₂-N), likely appearing in the range of δ 3.5–3.8 ppm.

Piperazine Protons: The eight protons on the piperazine ring would show more complex signals. Due to the chair conformation and potential for slow nitrogen inversion, the axial and equatorial protons can be chemically non-equivalent. rsc.org Typically, two broad multiplets or distinct groups of signals are observed between δ 2.4 and δ 3.0 ppm. rsc.org The four protons on the carbons adjacent to the benzyl-substituted nitrogen will appear as one set of signals, while the other four protons adjacent to the NH group will appear as another. A separate, often broad, signal for the N-H proton is also expected.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The difluorophenyl ring would exhibit several signals. The carbon atoms directly bonded to fluorine (C2 and C6) would appear as a doublet due to one-bond C-F coupling, typically at a higher chemical shift (e.g., ~δ 160-164 ppm). The ipso-carbon (C1, attached to the benzyl group) would be found around δ 113-116 ppm, likely as a triplet due to two-bond C-F coupling. The remaining aromatic carbons (C3, C5, and C4) would also show distinct signals influenced by fluorine coupling.

Benzyl Carbon: The benzylic carbon (Ar-CH₂) is expected around δ 53-56 ppm.

Piperazine Carbons: The carbon atoms of the piperazine ring are expected to produce two signals in the δ 45–55 ppm range, corresponding to the two non-equivalent sets of CH₂ groups. lew.ro

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| 2,6-Difluorobenzyl | Aromatic C-H (C3, C4, C5) | 6.8 - 7.5 | 111 - 132 |

| Benzylic CH₂ | ~3.6 | ~54 | |

| Aromatic C-F / C-C | - | 113 - 164 | |

| Piperazine | -CH₂- (ring) | 2.4 - 3.0 | 45 - 55 |

| N-H | Variable, broad | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄F₂N₂), the molecular weight is 212.24 g/mol . sigmaaldrich.com In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or its protonated form [M+H]⁺ is measured, confirming the molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzylpiperazine analogues, a characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. xml-journal.net

Molecular Ion Peak: A peak corresponding to the molecular ion [M]⁺ at m/z 212 or the protonated molecule [M+H]⁺ at m/z 213 would be expected, confirming the molecular weight.

Key Fragment Ions: The most significant fragmentation is the cleavage between the benzyl group and the piperazine ring. This would lead to the formation of a difluorobenzyl cation at m/z 127 and a piperazine radical cation fragment. The ion at m/z 127 can further lose an HF molecule to give an ion at m/z 107. Fragmentation of the piperazine ring itself typically produces characteristic ions at m/z 56, 70, or 85. xml-journal.netresearchgate.net The presence of these specific fragments helps to confirm the identity and structure of the compound.

| m/z Value | Proposed Ion/Fragment |

|---|---|

| 213 | [M+H]⁺ (Protonated Molecular Ion) |

| 212 | [M]⁺ (Molecular Ion) |

| 127 | [C₇H₅F₂]⁺ (Difluorobenzyl cation) |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. pressbooks.pub It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for its different components. lumenlearning.com

Key expected absorptions include:

N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) in the piperazine ring. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzyl CH₂ groups appears just below 3000 cm⁻¹ (around 2800-3000 cm⁻¹). researchgate.net

C=C Stretch: Aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations of the aliphatic amine are typically found in the 1030-1250 cm⁻¹ range. researchgate.net

C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the difluorobenzyl group are expected in the region of 1100-1350 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3200 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2800 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-F Stretch | Aryl Fluoride | 1100 - 1350 |

| C-N Stretch | Aliphatic Amine | 1030 - 1250 |

Future Perspectives and Therapeutic Development of 1 2,6 Difluorobenzyl Piperazine Compounds

Optimization Strategies for Enhanced Potency and Selectivity

The development of drug candidates from the 1-(2,6-difluorobenzyl)piperazine template relies heavily on systematic optimization strategies aimed at improving biological activity and target specificity. A primary approach involves the strategic modification of the second nitrogen atom (N4) of the piperazine (B1678402) ring. This position offers a versatile point for chemical elaboration, allowing for the introduction of various substituents that can profoundly influence the molecule's interaction with its biological target.

A key strategy is the principle of molecular hybridization , where the core piperazine structure is combined with other known pharmacophores to create a single, multifunctional molecule. researchgate.net This approach aims to synergize the activities of the individual components or to enable the molecule to interact with multiple targets simultaneously. For instance, research into cognition enhancers has involved the synthesis of novel hybrids combining a piperazine derivative with a 4-(N-acetylamino)phenol moiety. nih.gov In this series, modifications to the terminal group attached to the piperazine ring led to significant variations in acetylcholinesterase (AChE) inhibitory activity, demonstrating a clear structure-activity relationship.

Fluorination, as seen in the 2,6-difluorobenzyl group, is itself a critical optimization tool. The inclusion of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability. researchgate.net Further optimization often involves exploring different substitution patterns on the aromatic rings or altering the linker between the piperazine core and other functional groups. Studies on chalcone-derived piperazine compounds found that specific electron-donating or withdrawing groups on the chalcone's aromatic ring could fine-tune the inhibitory activity against enzymes like monoamine oxidase B (MAO-B). researchgate.net

The following table details the impact of substituent modifications on the AChE inhibitory activity of synthesized piperazine derivatives, illustrating a clear optimization pathway.

| Compound ID | Structure/Modification | Target | IC₅₀ (µM) |

| 1b | 4-(N-acetylamino)phenol-piperazine hybrid | Acetylcholinesterase (AChE) | 1.66 |

| 2d | 4-(N-acetylamino)phenol-piperazine hybrid | Acetylcholinesterase (AChE) | 0.49 |

| Data sourced from a study on potential cognition enhancers, demonstrating how structural modifications impact potency. nih.gov |

These examples underscore that a combination of scaffold decoration, molecular hybridization, and strategic fluorination are the principal strategies employed to optimize the potency and selectivity of this compound-based compounds.

Translational Research and Preclinical Development Potential

The therapeutic versatility of the piperazine nucleus makes its derivatives, including those based on this compound, promising candidates for translational research and preclinical development. nih.govbenthamscience.com The piperazine moiety is found in a multitude of approved drugs targeting a wide spectrum of diseases, including CNS disorders, cancer, and inflammatory conditions. nih.gov This established record of clinical success provides a strong rationale for advancing new piperazine-based compounds toward preclinical evaluation.

Translational research for these compounds involves bridging the gap between initial laboratory synthesis and in vivo testing. For example, piperazine derivatives designed as acetylcholinesterase inhibitors for cognitive enhancement have progressed from initial enzyme inhibition assays to more complex studies. nih.gov Ex vivo studies on brain tissue can confirm that the compounds effectively inhibit the target enzyme in a more biologically relevant environment, while also assessing their ability to penetrate the central nervous system. nih.gov

The preclinical development potential is further demonstrated in animal models. In studies of potential cognition enhancers, compounds that showed high potency in vitro were advanced to in vivo testing using mouse models of amnesia. nih.gov The ability of compounds 1b and 2d to significantly reverse scopolamine-induced memory deficits at low doses highlights their potential for further development as treatments for neurodegenerative diseases like Alzheimer's. nih.gov The broad biological activity of piperazine-based molecules suggests that the this compound scaffold could be adapted for various therapeutic applications, including oncology, virology, and cardiology, making it a rich area for future preclinical investigation. nih.gov

Design Principles for Next-Generation Piperazine-Based Therapeutics

The design of future therapeutics derived from the this compound scaffold is guided by several key medicinal chemistry principles. These principles aim to create innovative molecules with improved efficacy, better pharmacokinetic profiles, and reduced side effects. researchgate.net

The Piperazine Ring as a Privileged Scaffold : The piperazine ring is considered a "privileged scaffold" in drug discovery. nih.gov It is not merely a passive linker but an active structural component that can serve multiple roles. It can be used as a basic, hydrophilic group to optimize the solubility and pharmacokinetic properties of a drug candidate. nih.gov More importantly, its rigid, chair-like conformation allows it to act as a scaffold, precisely arranging pharmacophoric groups in the correct three-dimensional orientation to maximize interactions with a biological target. nih.gov

Multi-Target Directed Ligand (MTDL) Design : For complex, multifactorial diseases such as Alzheimer's, a single-target approach may be insufficient. The MTDL design principle involves creating one molecule that can modulate multiple biological targets simultaneously. researchgate.net The piperazine nucleus is an ideal building block for MTDLs because its two nitrogen atoms provide distinct points for attaching different pharmacophores, enabling the resulting compound to, for instance, inhibit both acetylcholinesterase and monoamine oxidase B. researchgate.net

Strategic Bioisosteric Replacement and Fluorination : The 2,6-difluorobenzyl group is a product of deliberate design. Fluorine atoms are often used as bioisosteres for hydrogen atoms to block metabolic oxidation sites, thereby increasing the drug's half-life. researchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can alter the pKa of the nearby piperazine nitrogen, influencing the compound's binding affinity and pharmacokinetic profile. This principle of strategic fluorination is a cornerstone for enhancing the drug-like properties of lead compounds. researchgate.net

Flexible Synthetic Accessibility : A crucial design principle is the ease of synthesis and modification. The piperazine core is synthetically accessible, and common reactions like nucleophilic aromatic substitution (SNAr) can be used to attach various aryl groups to the piperazine nitrogens, facilitating the rapid generation of diverse compound libraries for screening. nih.gov This synthetic tractability allows chemists to efficiently explore the structure-activity relationships needed to identify next-generation drug candidates. nih.gov

By adhering to these principles, researchers can rationally design and develop the next generation of piperazine-based therapeutics, building upon the promising foundation of the this compound structure.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 1-(2,6-difluorobenzyl)piperazine derivatives?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via alkylation of piperazine with fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is widely used to append triazole moieties to the piperazine core, enhancing pharmacological potential . Key steps include:

- Alkylation : Reacting piperazine with 2,6-difluorobenzyl bromide in DMF/K₂CO₃ at room temperature.

- Click Chemistry : Introducing triazole groups using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .

Advanced: How can researchers optimize reaction yields for triazole-functionalized derivatives?

Methodological Answer:

Yield optimization requires balancing stoichiometry, catalyst loading, and solvent polarity. For triazole synthesis:

- Catalyst Ratio : A CuSO₄·5H₂O:sodium ascorbate ratio of 1:2 ensures efficient Cu(I) generation while minimizing side reactions .

- Solvent System : A 2:1 DCM:H₂O ratio enhances azide-alkyne coupling efficiency by stabilizing intermediates .

- Purification : Silica gel chromatography with ethyl acetate:hexane (1:8) achieves >90% purity for derivatives like 7b and 7c .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 3.80 ppm for N-CH₂ in 7b ) and confirms regioselectivity in triazole formation .

- LCMS : Validates molecular ion peaks (e.g., m/z 397.1685 for 7b ) and monitors reaction progress .

- Elemental Analysis : Ensures purity (>95% for most derivatives) by matching calculated and observed C/H/N/F ratios .

Advanced: How can structural contradictions between computational docking and experimental bioactivity data be resolved?

Methodological Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

- MD Simulations : Run molecular dynamics (≥100 ns) to account for protein-ligand flexibility, as done for tyrosine kinase inhibitors .

- Binding Free Energy Calculations : Use MM/GBSA to refine docking scores, improving correlation with IC₅₀ values .

- Crystallography : Resolve X-ray structures of ligand-protein complexes (e.g., for kinase targets) to validate binding poses .

Basic: What in vitro assays are suitable for evaluating anticancer activity of these derivatives?

Methodological Answer:

- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

- Selectivity : Compare IC₅₀ values with non-cancerous cells (e.g., HEK-293) to assess therapeutic index .

Advanced: How do substituents on the triazole ring influence dopamine receptor selectivity?

Methodological Answer:

Electron-withdrawing groups (e.g., nitro in 7c ) enhance D3 receptor affinity by forming hydrogen bonds with Ser192/Val188. Key findings:

- Meta-Substitution : 3-NO₂ (7c ) increases D3 binding (Ki = 12 nM) vs. 2-NO₂ (7b , Ki = 45 nM) due to better hydrophobic packing .